molecular formula C30H22BrN3O6 B11183558 2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 4-bromobenzoate

2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 4-bromobenzoate

Cat. No.: B11183558
M. Wt: 600.4 g/mol
InChI Key: POBJRQZDZLSQRH-UHFFFAOYSA-N
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Description

2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural motif where two rings are connected through a single atom. This particular compound features multiple functional groups, including amino, cyano, and bromobenzoate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate typically involves a multi-component reaction (MCR). This method is efficient and allows for the formation of complex molecules in a single step. The reaction generally involves the condensation of aromatic aldehydes with malononitrile and various 1,3-dicarbonyl compounds under catalyst-free conditions . The use of water and polyethylene glycol (PEG) as solvents promotes the reaction, making it environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar MCR strategies. The use of non-toxic and inexpensive solvents like water and PEG ensures that the process is sustainable and cost-effective. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The bromobenzoate group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C30H22BrN3O6

Molecular Weight

600.4 g/mol

IUPAC Name

(2'-amino-3'-cyano-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-6-yl) 4-bromobenzoate

InChI

InChI=1S/C30H22BrN3O6/c1-14-12-29(3,4)34-24-19(14)10-18(39-26(35)16-5-7-17(31)8-6-16)11-20(24)30(28(34)37)21(13-32)25(33)40-22-9-15(2)38-27(36)23(22)30/h5-12H,33H2,1-4H3

InChI Key

POBJRQZDZLSQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC(=O)C6=CC=C(C=C6)Br)C(=C(O2)N)C#N

Origin of Product

United States

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